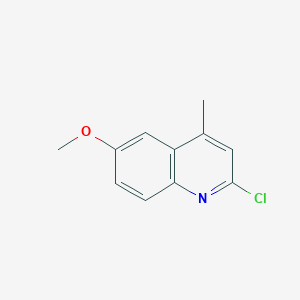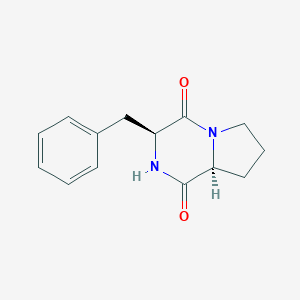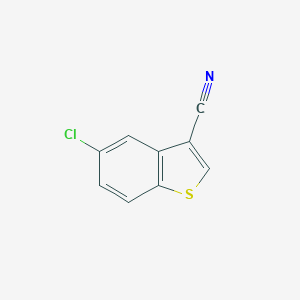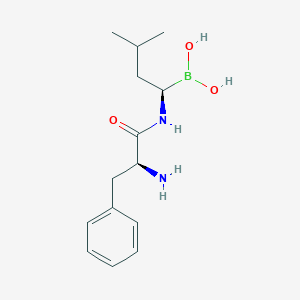
((R)-1-((S)-2-氨基-3-苯基丙酰胺)-3-甲基丁基)硼酸
描述
Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid .
Synthesis Analysis
Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 .Molecular Structure Analysis
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . The sp2-hybridized boron atom possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis
Boronic acids typically have high melting points . They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers . They are solids that tend to exist as mixtures of oligomeric anhydrides .科学研究应用
Inhibitor of Protein Degradation Pathways
Bortezomib is an inhibitor of protein degradation pathways . It’s a potent, highly selective, and reversible inhibitor of the 20S proteasome . The 20S proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.
Antineoplastic Agent
Bortezomib is used as an antineoplastic agent, which controls the growth of cancer cells . Antineoplastic agents are substances that inhibit the maturation and proliferation of malignant cells.
Treatment of Multiple Myeloma
Bortezomib is useful in the treatment of multiple myeloma . Multiple myeloma is a type of blood cancer that forms in a type of white blood cell called a plasma cell.
Research of Lymphomas
Bortezomib is suitable for use in the research of lymphomas . Lymphomas are cancers that begin in the cells of the lymph system, part of the body’s immune system.
Research of Protein Degradation Pathways
Bortezomib is used in the research of protein degradation pathways . These pathways are crucial for maintaining cellular homeostasis by controlling the degradation of misfolded proteins and regulating the levels of proteins involved in cell cycle and signal transduction.
Biochemical Applications
Bortezomib is intended for in vitro and biochemical applications . This means it can be used in test tubes or other controlled environments outside of a living organism to study biochemical processes.
作用机制
Target of Action
Phe-boroLeu, also known as (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid, is a boronic acid derivative. Boronic acids have become one of the most prevalent classes of reagents in modern organic synthesis . They can be genetically encoded in proteins through the non-canonical amino acid para-boronophenylalanine (pBoF) . The primary targets of Phe-boroLeu are likely to be proteins that can incorporate pBoF at distinct positions, providing distinct chemical environments where the boronic acid could accelerate certain reactions .
Mode of Action
The mode of action of Phe-boroLeu involves its interaction with its protein targets. The boronic acid moiety in Phe-boroLeu can act as an efficient surrogate of hydroxide upon activation via fluoride complexation . This allows Phe-boroLeu to display various reactivity profiles via C–B bond cleavage . The boronic acid moiety can accelerate the condensation reaction between racemic benzoin and hydroxylamine to the corresponding oxime .
Biochemical Pathways
Boronic acids have found myriad applications in modern organic synthesis as they can be readily converted to various functionalities . They play a major synthetic role as carbon nucleophiles , suggesting that Phe-boroLeu could potentially affect pathways involving carbon-carbon bond formation.
Pharmacokinetics
Boronic acids are known for their bench stability, low toxicity, and operational simplicity , which could potentially influence the bioavailability of Phe-boroLeu.
Result of Action
The result of Phe-boroLeu’s action is the acceleration of certain reactions. For instance, it can catalyze the condensation reaction between racemic benzoin and hydroxylamine to the corresponding oxime . This reaction is enantioselective, meaning it discriminates between the substrate’s enantiomers .
Action Environment
The action of Phe-boroLeu is influenced by the chemical environment. For instance, the presence of a suitable Lewis base is required to activate boronic acids toward C–B bond cleavage . Furthermore, the protein environment leads to the preferential conversion of one enantiomer , suggesting that the protein context in which Phe-boroLeu is incorporated can influence its action, efficacy, and stability.
未来方向
Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences . They have been used in various applications including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries has been highlighted .
属性
IUPAC Name |
[(1R)-1-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9,16H2,1-2H3,(H,17,18)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSFPFDGDYVJDD-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648920 | |
| Record name | N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid | |
CAS RN |
948294-96-0 | |
| Record name | N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there differences in how Phe-boroLeu affects 20S and 26S proteasomes?
A2: While Phe-boroLeu inhibits both 20S and 26S proteasomes, studies using radiolabeled phenacetyl-Leu-Leu-boroLeu showed preferential binding to 20S proteasomes in cultured cells. [] This suggests that while both forms of the proteasome are inhibited, there might be differences in the binding kinetics or accessibility of the inhibitor to the active sites, leading to a higher concentration of the inhibitor associated with the 20S proteasome. Further research is needed to fully elucidate these differences in inhibition characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




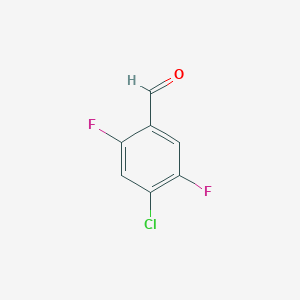
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)
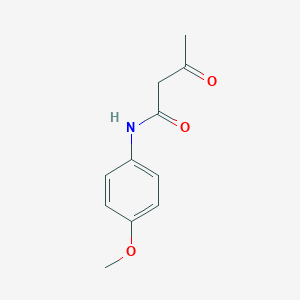
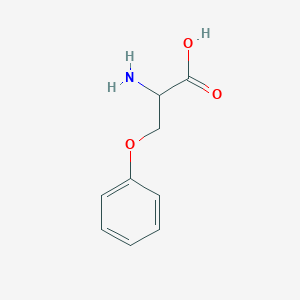

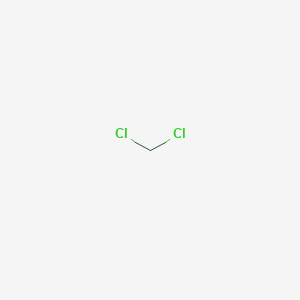
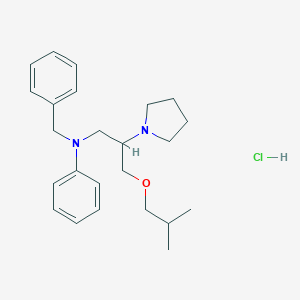

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)
